

An In-depth Technical Guide to Acid-PEG4-O-NH2 (Aminooxy-PEG4-acid)

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Compound of Interest		
Compound Name:	Aminooxy-PEG4-acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Acid-PEG4-O-NH2, a heterobifunctional linker commonly known as **Aminooxy-PEG4-acid**. This versatile molecule is a cornerstone in modern bioconjugation, enabling the precise and stable linkage of molecules for applications in targeted drug delivery, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Information

Acid-PEG4-O-NH2 is a PEGylated linker characterized by a terminal carboxylic acid group and an aminooxy group, separated by a four-unit polyethylene glycol (PEG) spacer. This structure provides a unique combination of functionalities: the carboxylic acid allows for reaction with primary amines to form stable amide bonds, while the aminooxy group chemoselectively reacts with aldehydes and ketones to form stable oxime linkages. The hydrophilic PEG4 spacer enhances the solubility of the molecule and its conjugates in aqueous media, reduces aggregation, and provides spatial separation between the conjugated molecules.[1]

Key Features:

Heterobifunctional: Possesses two distinct reactive groups (carboxylic acid and aminooxy)
for sequential or orthogonal conjugation strategies.



- PEGylated Spacer: The four-unit polyethylene glycol chain improves solubility and pharmacokinetic properties of the resulting conjugates.[2]
- Chemoselective Ligation: The aminooxy group's reaction with carbonyls (aldehydes and ketones) is highly specific and can be performed under mild, biologically compatible conditions.[3]
- Stable Linkages: Both the amide and oxime bonds formed are highly stable, ensuring the integrity of the conjugate in biological systems.

Data Presentation

The following tables summarize the key quantitative data for Acid-PEG4-O-NH2.

Property	Data	
Chemical Name	1-(aminooxy)-3,6,9,12-tetraoxapentadecan-15- oic acid	
Common Name	Acid-PEG4-O-NH2, Aminooxy-PEG4-acid	
CAS Number	1807537-38-7[1]	
Molecular Formula	C11H23NO7[1]	
Molecular Weight	281.3 g/mol	
Appearance	Typically supplied as a solution or an oil	
Purity ≥95% to ≥98% (as determined by HPLC		
Solubility	Soluble in water, DMSO, and DMF	
Storage Conditions	Store at -20°C. Often supplied as a 1.0M aqueous solution due to limited long-term stability as a neat compound. Immediate use (within 1 week) is highly recommended for optimal reactivity.	

Experimental Protocols



This section provides detailed methodologies for the two primary conjugation reactions involving Acid-PEG4-O-NH2: oxime ligation and amide coupling.

Protocol 1: Site-Specific Antibody Conjugation via Oxime Ligation

This protocol describes the site-specific conjugation of a drug-linker to an antibody by first generating aldehyde groups on the antibody's glycans, followed by reaction with the aminooxy group of Acid-PEG4-O-NH2 (or a pre-functionalized Acid-PEG4-O-NH2-drug conjugate).

Step 1: Generation of Aldehyde Groups on the Antibody

- Antibody Preparation: Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), at a concentration of 5-10 mg/mL.
- Oxidation:
 - Prepare a fresh stock solution of sodium periodate (NaIO4) in deionized water (e.g., 100 mM).
 - Add the sodium periodate solution to the antibody solution to a final concentration of 1-15 mM.
 - Incubate the reaction in the dark for 15-30 minutes at room temperature.
- Quenching: Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes at room temperature.
- Purification: Immediately purify the oxidized antibody using a desalting column or size-exclusion chromatography (SEC) equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5).

Step 2: Oxime Ligation

 Drug-Linker Preparation: Dissolve the Acid-PEG4-O-NH2-drug conjugate in a compatible solvent like DMSO to a stock concentration of 10-20 mM.



· Conjugation:

- Add a molar excess of the drug-linker solution to the purified oxidized antibody.
- Aniline can be added as a catalyst to a final concentration of 1-10 mM to accelerate the reaction.
- Incubate the reaction mixture for 2-24 hours at room temperature with gentle shaking, protected from light.
- Purification of ADC: Purify the resulting antibody-drug conjugate (ADC) from unreacted druglinker and other reagents using size-exclusion chromatography (SEC). The purified ADC can then be buffer-exchanged into a suitable formulation buffer for storage.

Protocol 2: Amide Coupling to a Primary Amine

This protocol outlines the conjugation of the carboxylic acid moiety of Acid-PEG4-O-NH2 to a molecule containing a primary amine.

- Reagent Preparation:
 - Dissolve the amine-containing molecule in an appropriate anhydrous solvent such as DMF or DMSO.
 - Dissolve Acid-PEG4-O-NH2 in the same solvent.
- Activation and Coupling:
 - To the solution of Acid-PEG4-O-NH2, add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
 - Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
 - Add the amine-containing molecule to the activated linker solution.
 - Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by LC-MS.

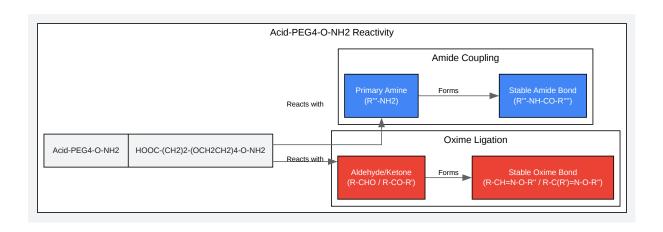


- · Work-up and Purification:
 - Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate and washed with brine.
 - The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
 - The crude product is purified by flash column chromatography or preparative HPLC.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of Acid-PEG4-O-NH2.

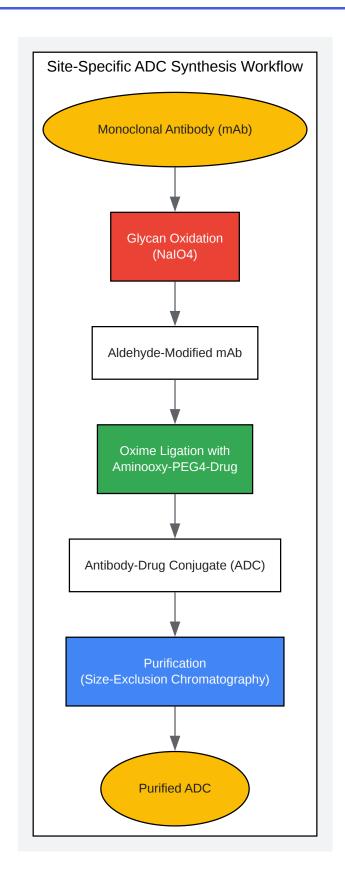




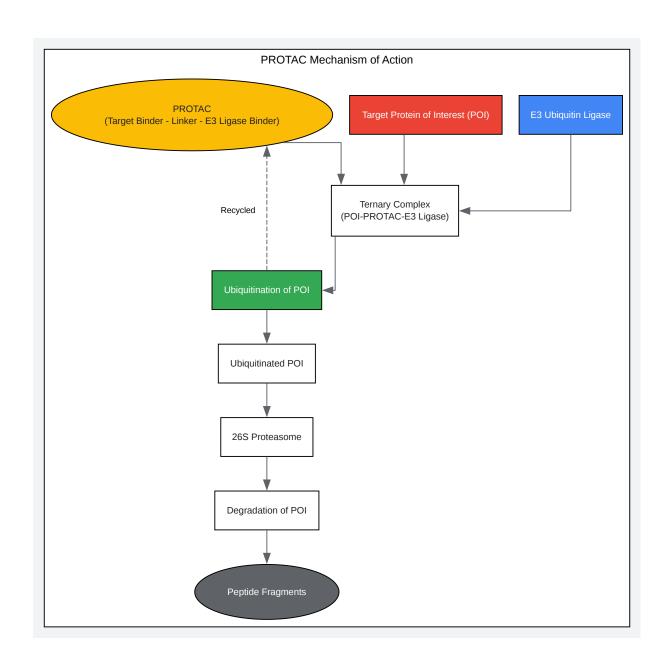
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Caption: Dual reactivity of Acid-PEG4-O-NH2 for bioconjugation.









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